molecular formula C8H18O2Si B096818 Allyldiethoxymethylsilane CAS No. 18388-45-9

Allyldiethoxymethylsilane

Cat. No. B096818
CAS RN: 18388-45-9
M. Wt: 174.31 g/mol
InChI Key: VKJWRHASAVFGPS-UHFFFAOYSA-N
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Description

Allyldiethoxymethylsilane (ADEMS) is a versatile organosilicon compound that has been widely used in various chemical and biological applications. It is a clear, colorless liquid that is soluble in most organic solvents and has a boiling point of 126-128°C. ADEMS has been extensively studied due to its unique chemical and biological properties, making it an attractive candidate for various research applications.

Mechanism Of Action

The mechanism of action of Allyldiethoxymethylsilane is based on its ability to undergo hydrolysis in the presence of water or moisture, resulting in the formation of silanols. Silanols are highly reactive and can undergo various chemical reactions such as condensation and cross-linking. In organic synthesis, Allyldiethoxymethylsilane can undergo cross-coupling reactions with various nucleophiles such as Grignard reagents and organolithium compounds, resulting in the formation of carbon-carbon bonds. In polymer chemistry, Allyldiethoxymethylsilane can undergo condensation reactions with other silanes or siloxanes, resulting in the formation of cross-linked polymers.

Biochemical And Physiological Effects

Allyldiethoxymethylsilane has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory activities. In vitro studies have shown that Allyldiethoxymethylsilane can scavenge free radicals and inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of oxidative stress and inflammation-related diseases.

Advantages And Limitations For Lab Experiments

Allyldiethoxymethylsilane has several advantages that make it an attractive candidate for various lab experiments. It is a stable and easy-to-handle compound that can be easily synthesized and purified. Allyldiethoxymethylsilane is also compatible with a wide range of solvents and can be used in various reaction conditions. However, Allyldiethoxymethylsilane has some limitations, including its sensitivity to moisture and air, which can result in hydrolysis and the formation of unwanted by-products. Additionally, Allyldiethoxymethylsilane can be expensive and difficult to obtain in large quantities.

Future Directions

Allyldiethoxymethylsilane has several potential future directions, including its application in the synthesis of functionalized polymers and the development of organosilicon compounds with potential therapeutic applications. Allyldiethoxymethylsilane can also be used as a precursor for the synthesis of novel materials with unique chemical and physical properties. Additionally, further studies are needed to explore the potential antioxidant and anti-inflammatory activities of Allyldiethoxymethylsilane and its derivatives, which may lead to the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, Allyldiethoxymethylsilane is a versatile organosilicon compound that has been extensively studied due to its unique chemical and biological properties. It can be synthesized through a simple and efficient reaction and has been used in various scientific research applications. Allyldiethoxymethylsilane has several advantages and limitations, and its potential future directions are vast and promising. Further studies are needed to explore its full potential and to develop new applications for this valuable compound.

Synthesis Methods

Allyldiethoxymethylsilane can be synthesized through the reaction of allyl chloride with diethoxymethylsilane in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of Allyldiethoxymethylsilane as the main product. The yield of Allyldiethoxymethylsilane can be optimized by adjusting the reaction conditions such as temperature, catalyst concentration, and reaction time.

Scientific Research Applications

Allyldiethoxymethylsilane has been used in various scientific research applications, including organic synthesis, polymer chemistry, and biomedical research. It is a valuable reagent in organic synthesis due to its ability to undergo various chemical transformations such as cross-coupling reactions, reduction, and oxidation. Allyldiethoxymethylsilane has also been used in the preparation of functionalized polymers, which find applications in areas such as drug delivery and tissue engineering. In biomedical research, Allyldiethoxymethylsilane has been used as a precursor for the synthesis of organosilicon compounds with potential therapeutic applications.

properties

IUPAC Name

diethoxy-methyl-prop-2-enylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2Si/c1-5-8-11(4,9-6-2)10-7-3/h5H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJWRHASAVFGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CC=C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871281
Record name Allyl(diethoxy)methylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyldiethoxymethylsilane

CAS RN

18388-45-9
Record name Diethoxymethyl-2-propen-1-ylsilane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, diethoxymethyl-2-propen-1-yl-
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Record name Silane, diethoxymethyl-2-propen-1-yl-
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Record name Allyl(diethoxy)methylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyldiethoxymethylsilane
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